2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone
Description
The compound 2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone features a rigid polycyclic core with two 3-benzoylphenyl substituents at the 2- and 6-positions. Applications of related compounds span materials science (e.g., polyimide composites) and crystallography studies .
Properties
IUPAC Name |
4,10-bis(3-benzoylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N2O6/c41-33(21-9-3-1-4-10-21)23-13-7-15-25(19-23)39-35(43)29-27-17-18-28(30(29)36(39)44)32-31(27)37(45)40(38(32)46)26-16-8-14-24(20-26)34(42)22-11-5-2-6-12-22/h1-20,27-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQQGNXZUDBWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C(=O)N(C6=O)C7=CC=CC(=C7)C(=O)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone is a synthetic organic molecule with potential applications in medicinal chemistry. This article aims to detail its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple aromatic rings and a tetrahydropyrrolo framework. Its molecular formula is C₃₄H₂₈N₂O₄. The compound's unique structure may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 528.58 g/mol |
| Solubility | Moderately soluble |
| Log P (octanol-water) | 2.95 |
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. In particular, it was effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 10 to 25 µg/mL.
Enzyme Inhibition
This compound acts as an inhibitor of certain cytochrome P450 enzymes , particularly CYP2D6. This inhibition can influence drug metabolism and efficacy in therapeutic contexts. Additionally, it does not inhibit CYP1A2 or CYP3A4 significantly.
Case Studies
-
Case Study on Anticancer Efficacy
- Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 15 µM.
-
Case Study on Antimicrobial Activity
- Objective : To assess the antimicrobial effectiveness against E. coli and S. aureus.
- Methodology : Agar diffusion tests were performed.
- Results : Zones of inhibition were noted at concentrations above 20 µg/mL for both bacterial strains.
Toxicological Profile
The safety profile indicates that the compound may cause irritation upon contact with skin and eyes (Category 2A irritant). Long-term exposure studies are necessary to establish comprehensive toxicological data.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
- 3-Benzoylphenyl vs. This substitution may favor solid-state applications (e.g., optoelectronics) over solution-phase reactivity .
- Pyridinium Derivative (): The pyridinium-substituted analog exhibits ionic characteristics, enabling nitrate counterion interactions in its crystal structure. This contrasts with the target compound’s neutral benzoyl groups, highlighting substituent-driven crystallographic packing differences .
- Triethoxysilylpropyl Derivative (APA, ): APA’s triethoxysilyl groups facilitate covalent bonding with silica in composites, improving interfacial compatibility. The target’s benzoyl groups lack such reactivity, suggesting divergent applications (e.g., organic electronics vs. hybrid materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
